Cas no 90477-15-9 (N-(Adamantan-1-yl)-2-chloropropanamide)

N-(Adamantan-1-yl)-2-chloropropanamide is a specialized organic compound featuring an adamantane backbone coupled with a chloro-substituted propanamide moiety. Its rigid adamantane structure imparts high thermal and chemical stability, while the reactive chloropropanamide group offers versatility for further functionalization. This compound is particularly valuable in medicinal chemistry and materials science, where its unique steric and electronic properties facilitate the development of novel derivatives. The presence of the chloro group enables selective nucleophilic substitution reactions, making it a useful intermediate in synthetic applications. Its well-defined crystalline form ensures consistent purity, which is critical for research and industrial processes requiring precise molecular control.
N-(Adamantan-1-yl)-2-chloropropanamide structure
90477-15-9 structure
Product Name:N-(Adamantan-1-yl)-2-chloropropanamide
CAS No:90477-15-9
MF:C13H20ClNO
MW:241.757002830505
CID:3106654
PubChem ID:3781076
Update Time:2025-11-02

N-(Adamantan-1-yl)-2-chloropropanamide Chemical and Physical Properties

Names and Identifiers

    • N-1-adamantyl-2-chloropropanamide
    • 90477-15-9
    • AKOS000199078
    • EN300-08418
    • AKOS016050246
    • G38891
    • N-(adamantan-1-yl)-2-chloropropanamide
    • AKOS000103758
    • SCHEMBL11057505
    • CS-0221127
    • Z56968570
    • N-(1-adamantyl)-2-chloropropanamide
    • N-(Adamantan-1-yl)-2-chloropropanamide
    • Inchi: 1S/C13H20ClNO/c1-8(14)12(16)15-13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3,(H,15,16)
    • InChI Key: KRVLFNQJYFFTEL-UHFFFAOYSA-N
    • SMILES: ClC(C)C(NC12CC3CC(CC(C3)C1)C2)=O

Computed Properties

  • Exact Mass: 241.123
  • Monoisotopic Mass: 241.123
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 29.1Ų

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Additional information on N-(Adamantan-1-yl)-2-chloropropanamide

Recent Advances in the Study of N-(Adamantan-1-yl)-2-chloropropanamide (CAS: 90477-15-9): A Comprehensive Research Brief

N-(Adamantan-1-yl)-2-chloropropanamide (CAS: 90477-15-9) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide a comprehensive overview of the latest studies and developments related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery and development.

Recent studies have highlighted the role of N-(Adamantan-1-yl)-2-chloropropanamide as a versatile scaffold in medicinal chemistry. The adamantane moiety, known for its lipophilicity and stability, combined with the reactive 2-chloropropanamide group, offers a promising platform for the design of novel bioactive molecules. Researchers have explored its potential as an inhibitor of various enzymes and receptors, particularly in the context of neurodegenerative diseases and viral infections.

One of the key findings from recent literature is the compound's ability to modulate the activity of ion channels and neurotransmitter receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-(Adamantan-1-yl)-2-chloropropanamide exhibits significant affinity for NMDA receptors, suggesting its potential utility in the treatment of conditions such as Alzheimer's disease and epilepsy. The study employed molecular docking and in vitro assays to elucidate the binding mechanisms and functional outcomes of this interaction.

In addition to its neurological applications, N-(Adamantan-1-yl)-2-chloropropanamide has been investigated for its antiviral properties. A recent preprint on bioRxiv reported that derivatives of this compound show inhibitory effects against certain RNA viruses, including SARS-CoV-2. The researchers attributed this activity to the compound's ability to interfere with viral entry and replication processes, making it a candidate for further development as a broad-spectrum antiviral agent.

The synthesis and optimization of N-(Adamantan-1-yl)-2-chloropropanamide have also been a focus of recent research. Advances in green chemistry and catalytic methods have enabled more efficient and scalable production of this compound, as detailed in a 2022 publication in Organic Process Research & Development. These improvements are critical for facilitating large-scale studies and eventual clinical translation.

Despite these promising developments, challenges remain in the clinical application of N-(Adamantan-1-yl)-2-chloropropanamide. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical and clinical studies. However, the compound's unique chemical properties and demonstrated bioactivity make it a compelling subject for ongoing research in the chemical biology and pharmaceutical sciences.

In conclusion, N-(Adamantan-1-yl)-2-chloropropanamide (CAS: 90477-15-9) represents a promising avenue for drug discovery and development, with applications ranging from neurodegenerative diseases to antiviral therapies. Continued research into its mechanisms of action, optimization of its pharmacological properties, and exploration of its therapeutic potential will be essential for translating these findings into clinical benefits.

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